4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of derivatives of the bicyclic phosphate has been achieved through reactions with acid anhydrides or methacryloyl chloride, leading to a series of ester derivatives . Additionally, a method for preparing energetic derivatives of the compound has been confirmed by various analytical techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and elemental analysis . Furthermore, the synthesis of 4-methylene sulfide, 4-chloroethanethioyl carbonyl, and 4-(β-thioalkyl)-α-thioic ester derivatives has been described, with confirmation of the compounds through elemental analysis, IR, and ^1H NMR .
Molecular Structure Analysis
Single crystal X-ray diffraction has been used to determine the structures of diastereomeric derivatives of a related compound, providing insights into the molecular and hydrocarbon cross sections of these molecules . Although not directly about the compound , this study provides a framework for understanding the structural aspects of similar bicyclic phosphates.
Chemical Reactions Analysis
The reactivity of the compound has been explored in various contexts. For instance, the oxidation of related methyl derivatives has been investigated to understand the formation of reactive intermediates and reaction mechanisms . Methanolysis of the compound has been studied using ^31P NMR spectroscopy, revealing the formation of trans- and cis-isomers and acyclic dimethyl phosphate . Additionally, the interaction of alkyl derivatives with cyclic adenosine monophosphate (cAMP) phosphodiesterase and binding proteins has been examined, suggesting potential biological implications .
Physical and Chemical Properties Analysis
The physical properties, such as density and thermal decomposition, of the synthesized derivatives have been reported, providing a basis for understanding the material characteristics of these compounds . The intumescent behavior of certain derivatives, which is crucial for fire-retardant applications, has been studied, with a focus on the structure of the intumescent foam and its thermal stability . The complexation of a related bicyclic phosphite with dirhodium(II) tetraacetate has also been explored, revealing new phenomena in the formation of coordinatively unsaturated complexes .
Scientific Research Applications
Chemical Synthesis and Reactions
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide is used in various chemical synthesis processes. For instance, it is oxidized by concentrated nitric acid to form a corresponding acid, which can react with phenols and aryl amines to produce new bicyclophosphates (Li Yu-gui et al., 1988). Additionally, this compound is involved in reactions like methanolysis, which have been studied using spectroscopy to understand reaction mechanisms and product formations (J. Kim et al., 1994).
Electron Impact Fragmentation Studies
The compound has been the subject of studies investigating the fragmentation reactions under electron impact. Such studies provide insights into reaction mechanisms, including molecular ion rearrangements (H. Kenttämaa, 1983).
Synthesis and Physical Properties
Researchers have synthesized various derivatives of this compound, exploring their molecular structures and physical properties like density and thermal decomposition (Ye Ling et al., 1999). These insights are crucial for understanding the compound's potential applications in different fields.
Complex Formation in Coordination Chemistry
In coordination chemistry, this compound has been used to form complexes with metals such as rhodium. Studies have shown that it can undergo complete transligation with metal compounds, leading to interesting chemical behaviors and properties (A. T. Teleshev et al., 1998).
Biological Activity Studies
The compound has been incorporated in the synthesis of novel derivatives that exhibit herbicidal and fungicidal activities, indicating its potential utility in agricultural applications (Xijun Sheng et al., 2017).
Flame Retardancy Research
It has also been studied for its potential as a flame retardant. Some derivatives have been found to undergo intumescent decomposition, which is a desirable property for materials used in fire retardancy applications (D. W. Allen et al., 1994).
properties
IUPAC Name |
(1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O5P/c6-1-5-2-8-11(7,9-3-5)10-4-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASRHLDAFCMIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COP(=O)(O1)OC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201057 | |
Record name | Pentaerythritol, cyclic phosphate (1:1) (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
CAS RN |
5301-78-0 | |
Record name | 1-Oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5301-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane-4-methanol, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaerythritol, cyclic phosphate (1:1) (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol, 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.